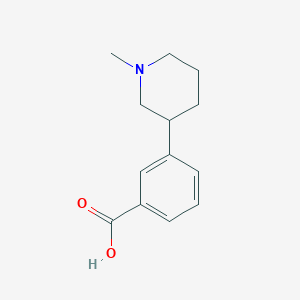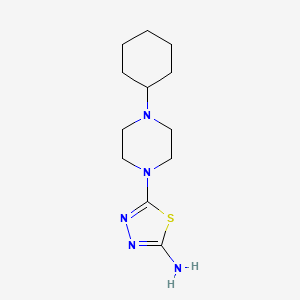
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
描述
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (MDB) is a benzaldehyde derivative with a wide range of applications in the scientific research field. It is a colorless solid with an intense odour and has been used in numerous research studies due to its unique properties. MDB has been used in the synthesis of various compounds, as a reagent in organic synthesis and as an intermediate in the production of various drugs and pharmaceuticals. MDB has also been used in the synthesis of various polymers and biopolymers systems. In addition, MDB has been found to have a variety of biochemical and physiological effects, which have been studied in detail.
科学研究应用
Proteomics Research
This compound is utilized in proteomics research where it serves as a biochemical tool for the study of protein expression, function, and interactions . Its role in the modification of proteins and peptides through boronic acid interactions is crucial for understanding complex biological processes.
Suzuki-Miyaura Cross-Coupling Reactions
A significant application is in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Hydroboration Reactions
The compound is used in hydroboration reactions , which involve the addition of boron to carbon-carbon multiple bonds. This is a key step in the synthesis of organoboranes, which are intermediates in various organic synthesis reactions, including anti-Markovnikov addition reactions.
Fluorescent Probes and Analytical Reagents
It serves as a precursor for the development of fluorescent probes and analytical reagents . These are used in chemical analysis and molecular imaging, aiding in the detection and quantification of biological substances.
Organic Synthesis Catalysts
As a reagent and catalyst in organic synthesis , this compound facilitates various chemical transformations. It is particularly useful in reactions requiring high precision and specificity, such as the formation of complex molecules.
Palladium-Catalyzed Reactions
It is employed in palladium-catalyzed reactions , where it acts as a stabilizing agent for the palladium catalyst. This enhances the efficiency and selectivity of the reaction, leading to higher yields of the desired product.
Detection of Reactive Oxygen Species
In the field of biochemistry, it is used to prepare compounds that can detect reactive oxygen species (ROS) . These species are important indicators of oxidative stress in cells and are implicated in various diseases.
Synthesis of Molecular Spin Switches
Lastly, it is a starting material for the synthesis of molecular spin switches . These switches are part of molecular electronics, which is a branch of nanotechnology that aims to develop electronic devices from single molecules.
作用机制
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal catalyst . This process is known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the compound’s action in Suzuki–Miyaura reactions is the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . This can be utilized in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled when using this compound for pharmacological purposes .
属性
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVNKBJTLKQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657032 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073354-66-1 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)